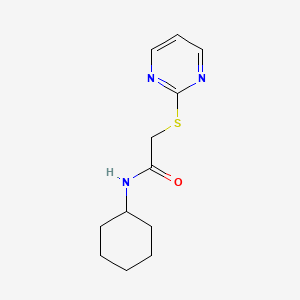

N-cyclohexyl-2-(2-pyrimidinylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-cyclohexyl-2-(2-pyrimidinylthio)acetamide often involves the use of cyanoacetamides as starting materials. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, a compound class related to N-cyclohexyl-2-(2-pyrimidinylthio)acetamide, has been described using chiral amino acids, leading to the formation of compounds capable of adopting specific conformations (Costello et al., 1991). Additionally, the synthesis of substituted 1,3-cyclohexadienes, closely related to the subject compound, has been reported through the Michael reaction (Dyachenko et al., 2004).

Molecular Structure Analysis

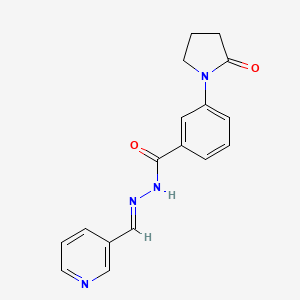

The molecular structure of compounds similar to N-cyclohexyl-2-(2-pyrimidinylthio)acetamide often features a pyridine ring and various substitutions that influence their overall conformation and properties. For example, in a closely related compound, the acetamido fragment was found nearly coplanar with the pyridyl ring, influencing the compound's overall molecular geometry (Mague et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the formation of new derivatives with diverse properties. For instance, the reaction of cyanoacetamides with various reagents has been shown to yield novel pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Behbehani et al., 2012).

Applications De Recherche Scientifique

Antimicrobial Applications

Research has shown that derivatives of pyrimidinone and oxazinone, which can be synthesized using precursors related to N-cyclohexyl-2-(2-pyrimidinylthio)acetamide, exhibit significant antimicrobial properties. These derivatives have been tested against a range of bacterial and fungal strains, showing comparable activity to standard antibiotics like streptomycin and fusidic acid (Hossan et al., 2012). Such findings highlight the potential of N-cyclohexyl-2-(2-pyrimidinylthio)acetamide derivatives in developing new antimicrobial agents.

Synthetic Chemistry and Drug Development

In synthetic chemistry, N-cyclohexyl-2-(2-pyrimidinylthio)acetamide serves as a versatile precursor for creating a variety of heterocyclic compounds. This includes the development of compounds with potential as insecticides, showcasing the chemical's role in creating innovative solutions for pest control (Fadda et al., 2017). Moreover, the synthesis of novel thiazole, pyridone, and bispyridone derivatives from N-cyclohexyl-2-cyanoacetamide, a closely related compound, has been explored for their antimicrobial activity, further emphasizing the importance of such chemical structures in pharmaceutical research (Ali et al., 2010).

Novel Pharmaceutical Agents

The chemical framework of N-cyclohexyl-2-(2-pyrimidinylthio)acetamide and its derivatives has been instrumental in the discovery and evaluation of new pharmaceutical agents. For instance, compounds synthesized from related precursors have shown promise as regulators of cytokine production, offering potential therapeutic avenues for treating conditions such as septic shock and inflammatory diseases (Fukuda et al., 2000). This underscores the compound's relevance in developing drugs with immunomodulatory effects.

Propriétés

IUPAC Name |

N-cyclohexyl-2-pyrimidin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c16-11(15-10-5-2-1-3-6-10)9-17-12-13-7-4-8-14-12/h4,7-8,10H,1-3,5-6,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPDWUAPEJXIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(pyrimidin-2-ylsulfanyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)

![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)